3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using appropriate alkyl halides.
Carbamate Formation: The final step involves the reaction of the benzothiazole derivative with 2-chloroethyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-oxo-1,2-benzothiazol-2-yl)-N-(phenylmethyl)benzamide
- 2-(2-oxo-3-pyridyl)benzothiazole
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate is unique due to its specific structural features, such as the presence of the chloroethyl carbamate group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
CAS No. |
199172-91-3 |
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Molecular Formula |
C13H15ClN2O3S |
Molecular Weight |
314.79 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C13H15ClN2O3S/c14-6-7-15-13(18)19-9-3-8-16-12(17)10-4-1-2-5-11(10)20-16/h1-2,4-5H,3,6-9H2,(H,15,18) |
InChI Key |
WTQRZFPGMXTCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCOC(=O)NCCCl |
Origin of Product |
United States |
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